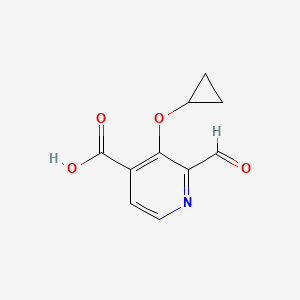![molecular formula C18H24N2O5 B14808608 N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14808608.png)
N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide is a complex organic compound with a unique structure that combines a cyclohexylidene ring with a trimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 3,3-dimethyl-5-oxocyclohexanone with 3,4,5-trimethoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide
- N’-(3,3-dimethyl-5-oxocyclohexylidene)benzohydrazide
Uniqueness
N’-(3,3-dimethyl-5-oxocyclohexylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its trimethoxybenzohydrazide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H24N2O5/c1-18(2)9-12(8-13(21)10-18)19-20-17(22)11-6-14(23-3)16(25-5)15(7-11)24-4/h6-7H,8-10H2,1-5H3,(H,20,22)/b19-12+ |
InChI Key |
GKIVCERLFMWUMA-XDHOZWIPSA-N |
Isomeric SMILES |
CC1(C/C(=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/CC(=O)C1)C |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


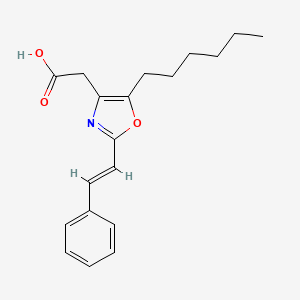
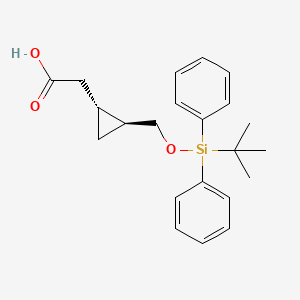
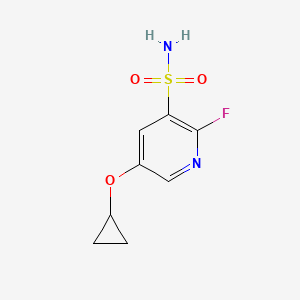
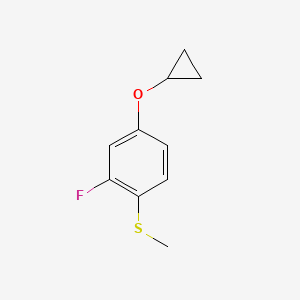
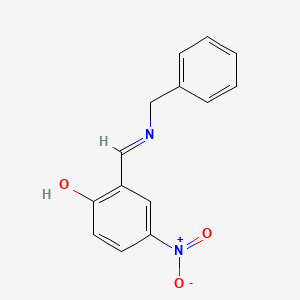
![(3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14808564.png)



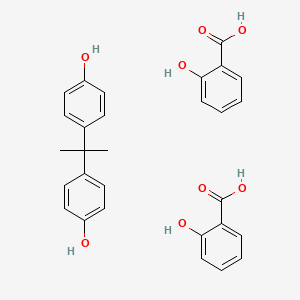
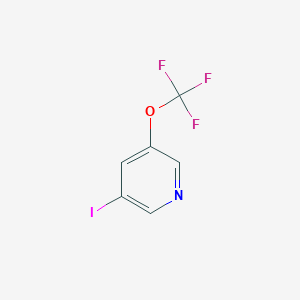

![[(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
